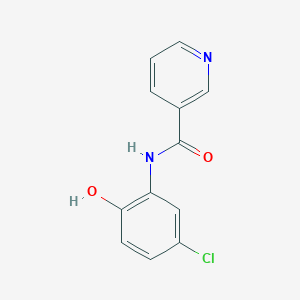

N-(5-chloro-2-hydroxyphenyl)nicotinamide

Description

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-3-4-11(16)10(6-9)15-12(17)8-2-1-5-14-7-8/h1-7,16H,(H,15,17) |

InChI Key |

CYQDNSVCAKXZHY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)Cl)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(5-chloro-2-hydroxyphenyl)nicotinamide acts as an enzyme inhibitor, potentially targeting key enzymes involved in metabolic pathways. Its mechanism likely involves binding to specific enzymes, leading to the inhibition of their activity. This characteristic positions it as a promising candidate for drug development aimed at diseases related to enzyme dysfunction .

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of this compound. For instance, compounds derived from similar structures have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The effectiveness of these compounds was evaluated using broth microdilution methods, revealing that certain derivatives could inhibit bacterial growth at low concentrations .

Case Study: Antimicrobial Efficacy

A specific study evaluated the antimicrobial effects of related nicotinamide derivatives against multiple strains, including gram-positive and gram-negative bacteria. The findings indicated that some derivatives showed promising activity against resistant strains, suggesting potential for developing new antibiotics or adjuvants to existing treatments .

Cosmeceutical Applications

This compound may also serve as a cosmeceutical ingredient due to its anti-inflammatory properties. It has been shown to reduce UV-induced erythema and inflammation in skin models, making it a candidate for formulations aimed at skin aging and hyperpigmentation . This application is particularly relevant for aging populations seeking effective skincare solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

2.2 Key Observations

- Bioactivity Trends: The alkylamino chain length in pyrazine-2-carboxamides () inversely correlates with melting points (e.g., 7b: 257.9–262.1°C vs. Chloro and hydroxyl positioning: The 5-chloro-2-hydroxyphenyl group in the target compound may enhance hydrogen bonding compared to the 4-chloro analog (), which incorporates a rigid benzoxazolyl group for steric effects .

Analytical Methods :

2.3 Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : The 5-chloro substituent likely enhances stability and binding affinity through hydrophobic interactions, as seen in antimycobacterial pyrazine carboxamides () .

- Heterocyclic Modifications : Substitution with pyrazine () or benzoxazole () introduces π-π stacking or steric effects, altering activity profiles .

Q & A

Q. What methodologies are recommended for studying pharmacokinetics and metabolic pathways?

- Methodological Answer : Conduct in vivo pharmacokinetic studies in rodent models to measure bioavailability and half-life. Use LC-MS/MS to identify metabolites in plasma and urine. Compare results with in vitro hepatic microsome assays to predict human metabolic clearance .

Tables for Key Data Reference

Table 1: Comparative Biological Activity of Nicotinamide Derivatives

Table 2: Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.